Benzyl Salicylate

Description

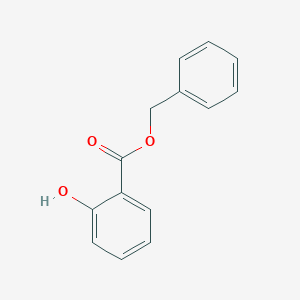

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTQGTTXIYCGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024598 | |

| Record name | Benzyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl salicylate is a colorless liquid. Melting point near room temperature (18-20 °C). (NTP, 1992), Liquid; Liquid, Other Solid, Solid, colourless oily liquid or opaque crystalline mass (tendency to supercool) with a faint, sweet, floral odour | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, 2-hydroxy-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

406 °F at 26 mmHg (NTP, 1992), 320 °C, BP: 211 °C at 2.67 kPa, 208.00 °C. @ 26.00 mm Hg | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

180 °C (356 °F) - closed cup, >212 °F (>100 °C) - closed cup | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 8.8 mg/L at 20 °C, pH 6.8-7.1 /OECD Guideline 105 (Water Solubility)/, Slightly soluble in water, Miscible with alcohol or ether, Soluble in 9 vols of 90% alcohol, insoluble in water, glycerol; soluble in organic solvents, oils, miscible above 25� (in ethanol) | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.175 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.175 g/m cu at 20 °C, 1.173-1.183 | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

7.8X10-5 mm Hg at 25 °C /OECD Guideline 104 (Vapour Pressure Curve)/ | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Thick liquid, Colorless liquid | |

CAS No. |

118-58-1 | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL SALICYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAO5MNK9TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 °F (NTP, 1992), 24 °C, 23.4 °C | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Benzyl salicylate chemical structure and properties

An In-depth Technical Guide to Benzyl Salicylate

Introduction

This compound is an organic ester formed from the condensation of benzyl alcohol and salicylic acid.[1] Widely recognized for its mild, sweet-floral, and slightly balsamic aroma, it is a common ingredient in cosmetics, perfumes, and personal care products where it functions as a fragrance, solvent, and fixative.[1][2][3] Beyond its olfactory properties, this compound is valued for its ability to absorb ultraviolet (UV) light, making it a functional component in sunscreens and products requiring protection from light degradation.[2][4] Its versatility also extends to pharmaceutical applications, where it can serve as a mild antiseptic and anti-inflammatory agent in topical formulations.[1]

Chemical Identifiers:

-

IUPAC Name: benzyl 2-hydroxybenzoate[5]

-

CAS Number: 118-58-1[6]

-

SMILES: C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O[5]

Physicochemical and Spectral Properties

This compound is a colorless to pale yellow viscous liquid at room temperature.[1][3] It is chemically stable under normal conditions but can undergo hydrolysis of its ester linkage in acidic or basic environments.[1][7]

Table 1: Quantitative Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 228.24 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow thick liquid | [1][4][6] |

| Melting Point | 24 to 25 °C | [2][3] |

| Boiling Point | ~300 - 320 °C at 760 mm Hg | [1][2][6] |

| Density | ~1.17 - 1.18 g/cm³ at 20-25 °C | [2][6] |

| Vapor Pressure | 7.8 x 10⁻⁵ mm Hg at 25 °C | [5] |

| Flash Point | 180 °C (356 °F) | [3][5] |

| Refractive Index (n20/D) | ~1.581 | [6] |

| logP (o/w) | ~4.21 | [8] |

| Water Solubility | 8.8 mg/L at 20 °C | [5] |

| Solubility | Good solubility in alcohols, ethers, oils, and most organic solvents.[1][5][6] | [1][5][6] |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks / Characteristics | Source(s) |

| ¹H NMR | Spectra show a characteristic singlet for the hydroxyl proton near 10.9 ppm and a cluster of multiplets between 6.5 and 8.0 ppm for the aromatic ring protons. | [9] |

| Mass Spec (EI) | Major m/z peaks at 91, 228, 65, 92, and 39. | [10] |

| Infrared (IR) | Spectra available from various databases. | [9][11] |

Experimental Protocols

Synthesis Method 1: Fischer Esterification

This is a common laboratory and industrial method for producing this compound.

-

Principle: The reaction involves the acid-catalyzed esterification of salicylic acid with benzyl alcohol. Water is produced as a byproduct and is typically removed to drive the reaction to completion.[1][3]

-

Methodology:

-

Salicylic acid and an excess of benzyl alcohol are mixed in a reaction vessel.[1]

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), is added to the mixture.[1][3][12]

-

The mixture is heated to a controlled temperature, typically between 100°C and 140°C.[1][13]

-

The reaction is refluxed for several hours. A water-carrying agent like xylene may be used to azeotropically remove the water formed during the reaction, shifting the equilibrium towards the product.[1][13]

-

Upon completion, the mixture is cooled.

-

Synthesis Method 2: Williamson Ether Synthesis Analogue

This method uses the sodium salt of salicylic acid and benzyl chloride.

-

Principle: Sodium salicylate reacts with benzyl chloride, often in the presence of a phase transfer catalyst (PTC), to form this compound and sodium chloride.[14][15]

-

Methodology:

-

Sodium salicylate, benzyl chloride, and a phase transfer catalyst (e.g., PEG-4000) are added to a reaction flask.[14]

-

The reaction is heated, for instance, to 150°C for 2 hours.[14]

-

Alternatively, the reaction can be carried out in a solvent such as dimethylformamide (DMF) at around 110°C for approximately 1.5-2 hours.[15]

-

After the reaction is complete, the mixture is worked up for purification.

-

Purification Protocol

The crude product from either synthesis method requires purification to remove unreacted starting materials, catalyst, and byproducts.

-

Washing: The crude reaction mixture is first washed with water to remove water-soluble impurities.[14][16] It is then washed with an aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize and remove any remaining acidic catalyst and unreacted salicylic acid.[14][16] A final wash with water is performed.[14]

-

Layer Separation: The organic layer containing the this compound is separated from the aqueous layer using a separatory funnel.[14][16]

-

Drying & Distillation: The separated organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate). The product is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 168-170°C at 5 mm Hg).[6][14]

Biological Activity and Signaling

While primarily used in cosmetics, this compound exhibits notable biological activities.

Metabolic Pathway

In vivo, this compound is readily metabolized via hydrolysis.[17][18]

-

Mechanism: The ester bond is cleaved by carboxylesterase enzymes, which are predominantly found in the small intestine and liver.[17][18]

-

Metabolites: This hydrolysis yields salicylic acid and benzyl alcohol.[18] The potential pharmacological or toxicological effects of these metabolites should be considered in safety assessments.[17]

Caption: Metabolic hydrolysis of this compound.

Endocrine Activity

Several in-vitro studies have investigated the potential endocrine-disrupting effects of this compound.

-

Estrogenic Activity: this compound has been shown to possess weak estrogenic activity in MCF7 human breast cancer cells.[19] It can partially displace estradiol from estrogen receptors (ERα and ERβ) and promote the proliferation of these estrogen-dependent cells, suggesting an ER-mediated mechanism.[4][5][19] The effect is significantly weaker than that of 17β-estradiol, but prolonged exposure may lead to proliferation of a similar magnitude.[4][5]

Nephroprotective Effects and Signaling

This compound has demonstrated protective effects against drug-induced kidney damage in cell models.

-

Mechanism: In a study using LLC-PK1 kidney cells, this compound (10-100 μM) was found to inhibit apoptosis and the generation of reactive oxygen species (ROS) induced by the chemotherapy drug cisplatin.[20]

-

Signaling Pathway: This nephroprotective effect is achieved by attenuating cisplatin-induced toxicity through the inhibition of the JNK/ERK/p38 mitogen-activated protein kinase (MAPK) signaling pathway.[20]

Caption: Inhibition of Cisplatin-induced apoptosis via MAPK pathway.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound.

Caption: Generalized workflow for this compound synthesis.

References

- 1. Properties And Applications Of this compound: A Comprehensive Guide [chemicalbull.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ScenTree - this compound (CAS N° 118-58-1) [scentree.co]

- 4. slate.greyb.com [slate.greyb.com]

- 5. This compound | C14H12O3 | CID 8363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound, 118-58-1 [thegoodscentscompany.com]

- 9. This compound(118-58-1) 1H NMR [m.chemicalbook.com]

- 10. Benzoic acid, 2-hydroxy-, phenylmethyl ester [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. reddit.com [reddit.com]

- 13. CN110903186A - Process for producing this compound by using supported catalyst - Google Patents [patents.google.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. CN113416137B - Preparation method of this compound - Google Patents [patents.google.com]

- 17. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Benzyl Salicylate (CAS No. 118-58-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl salicylate (CAS No. 118-58-1) is a benzoate ester of salicylic acid and benzyl alcohol. It is a colorless liquid with a faint, sweet, floral odor.[1][2] This compound is utilized in a variety of applications, including as a fragrance ingredient in cosmetics and personal care products, and as a UV light absorber.[1][3][4] In recent years, this compound has garnered scientific interest for its potential biological activities, including estrogenic effects and protective roles against chemotherapy-induced cell death, making it a subject of study for researchers in toxicology and drug development. This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental and formulation settings.

| Property | Value | References |

| CAS Number | 118-58-1 | |

| Molecular Formula | C₁₄H₁₂O₃ | |

| Molecular Weight | 228.24 g/mol | |

| Appearance | Colorless, viscous liquid | [2] |

| Melting Point | 18-20 °C | [2] |

| Boiling Point | 320 °C | |

| Solubility | Slightly soluble in water; soluble in ethanol and ether. | [2][3] |

| Density | ~1.175 g/cm³ at 20°C | [1] |

| Vapor Pressure | 7.8 x 10⁻⁵ mm Hg at 25 °C | |

| Refractive Index | ~1.580 at 20°C |

Biological Activities and Mechanisms of Action

This compound exhibits several biological activities, with the most notable being its potential endocrine-disrupting effects and its protective role in certain cellular stress models.

Estrogenic Activity

This compound has been shown to possess estrogenic activity in in vitro studies. Research using the MCF-7 human breast cancer cell line has demonstrated that this compound can weakly bind to estrogen receptors and elicit estrogenic responses.

Nephroprotective Effects

Studies have indicated that this compound can protect against cisplatin-induced apoptosis in renal proximal tubule cells (LLC-PK1). This protective effect is mediated through the modulation of the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature regarding the biological activities of this compound.

Estrogenic Activity Assessment in MCF-7 Cells

This protocol outlines the steps to assess the estrogenic activity of this compound using the MCF-7 human breast cancer cell line.

4.1.1. Cell Culture and Treatment:

-

Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

For experiments, switch to a phenol red-free medium containing charcoal-stripped FBS to eliminate exogenous estrogens.

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, larger plates for gene expression studies).

-

After 24 hours, treat the cells with varying concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).

4.1.2. Cell Proliferation (MTT) Assay:

-

Following treatment for a specified period (e.g., 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

4.1.3. ERE-CAT Reporter Gene Assay:

-

Transfect MCF-7 cells with an estrogen response element (ERE)-driven chloramphenicol acetyltransferase (CAT) reporter plasmid.

-

After transfection, treat the cells with this compound as described above.

-

After 24-48 hours, prepare cell lysates and perform a CAT assay by measuring the acetylation of [¹⁴C]chloramphenicol.

-

Quantify the results using thin-layer chromatography and autoradiography or a liquid scintillation counter.

Nephroprotection Assessment in LLC-PK1 Cells

This protocol details the investigation of this compound's protective effects against cisplatin-induced apoptosis in the LLC-PK1 porcine kidney proximal tubule cell line.

4.2.1. Cell Culture and Treatment:

-

Culture LLC-PK1 cells in Medium 199 supplemented with 3% FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.

-

Seed cells and allow them to reach approximately 80% confluency.

-

Pre-treat cells with this compound (e.g., 10-100 µM) for a specified duration (e.g., 1 hour).

-

Co-treat the cells with a nephrotoxic concentration of cisplatin (e.g., 25 µM) for 24 hours.

4.2.2. Apoptosis Detection (Hoechst 33342 Staining):

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

-

Wash the cells with PBS and visualize the nuclear morphology using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

4.2.3. Western Blot Analysis of Apoptosis-Related Proteins:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and phosphorylated forms of JNK, ERK, and p38.

-

After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vitro Genotoxicity: Chromosomal Aberration Test

This protocol is based on the OECD 473 guideline for the in vitro mammalian chromosomal aberration test.

4.3.1. Cell Culture and Treatment:

-

Use a suitable mammalian cell line, such as Chinese Hamster Lung (CHL) cells.

-

Expose the cells to at least three concentrations of this compound, with and without a metabolic activation system (S9 mix), for a short duration (e.g., 3-6 hours).

-

Include a long-term exposure group (e.g., 24 hours) without S9 mix.

4.3.2. Metaphase Arrest and Harvesting:

-

At a suitable time after treatment (approximately 1.5 normal cell cycle lengths), add a metaphase-arresting agent (e.g., colcemid).

-

Harvest the cells by trypsinization.

4.3.3. Chromosome Preparation and Analysis:

-

Treat the cells with a hypotonic solution and fix them in a methanol/acetic acid solution.

-

Drop the cell suspension onto clean glass slides and air-dry.

-

Stain the slides with Giemsa.

-

Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

Toxicology and Safety

The toxicological profile of this compound is essential for its risk assessment.

| Parameter | Species | Route | Value | References |

| Acute Oral LD₅₀ | Rat | Oral | 2227 mg/kg | [5] |

| Acute Dermal LD₅₀ | Rabbit | Dermal | 14150 mg/kg | [5] |

| Skin Sensitization | Human | Dermal | Potential sensitizer | [5][6] |

| Genotoxicity | In vitro | - | Non-genotoxic in chromosomal aberration test | |

| Reproductive/Developmental Toxicity | Rat | Oral | Effects observed at high doses |

This compound is considered a weak skin sensitizer in humans and its use in cosmetic products is regulated.[5][6] In a repeated-dose and reproductive/developmental toxicity screening test in rats, effects on organs such as the thymus, liver, and epididymis, as well as developmental effects, were observed at higher doses.

Conclusion

This technical guide provides a detailed overview of the core scientific information on this compound (CAS No. 118-58-1). The presented data on its physicochemical properties, biological activities, and toxicological profile, along with detailed experimental protocols, serve as a valuable resource for researchers, scientists, and professionals in drug development. The dual nature of this compound as a potential endocrine disruptor and a cytoprotective agent highlights the need for continued research to fully elucidate its mechanisms of action and to accurately assess its risk-benefit profile in various applications.

References

- 1. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. criver.com [criver.com]

- 5. 用于成像的 Hoechst 33342 方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzyl Salicylate (C₁₄H₁₂O₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl salicylate (C₁₄H₁₂O₃) is a salicylic acid benzyl ester with a wide range of applications, from a common ingredient in fragrances and cosmetics to a molecule with notable biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, and biological functions. Detailed experimental protocols for its synthesis and for the investigation of its effects on key cellular signaling pathways are provided. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a colorless, viscous liquid with a faint, sweet, and slightly balsamic odor.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₂O₃ | [3] |

| Molecular Weight | 228.24 g/mol | [3] |

| Appearance | Colorless, viscous liquid | [1][2] |

| Odor | Faint, sweet, slightly balsamic | [1][2] |

| Melting Point | 18-20 °C | [4] |

| Boiling Point | 320 °C at 760 mmHg | [5] |

| 168-170 °C at 5 mmHg | [5] | |

| Density | 1.176 g/mL at 25 °C | [5] |

| Solubility in Water | 8.8 mg/L at 20 °C | [5] |

| Solubility in Organic Solvents | Miscible with ethanol and ether | [2][5] |

| LogP (Octanol-Water Partition Coefficient) | 4.0 | [6] |

| Flash Point | 180 °C (closed cup) | [5] |

| Refractive Index (n²⁰/D) | 1.581 | [5] |

| Vapor Pressure | 7.8 x 10⁻⁵ mmHg at 25 °C | [6] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are presented below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons of both the salicylate and benzyl moieties, as well as the methylene protons of the benzyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.7 | Singlet | 1H | Phenolic -OH |

| 7.85 | Doublet of doublets | 1H | Aromatic H (Salicylate) |

| 7.45 - 7.30 | Multiplet | 6H | Aromatic H (Benzyl and Salicylate) |

| 6.95 | Multiplet | 2H | Aromatic H (Salicylate) |

| 5.35 | Singlet | 2H | -CH₂- (Benzyl) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | C=O (Ester) |

| 161.5 | C-OH (Salicylate) |

| 136.0 | Aromatic C (Benzyl) |

| 135.5 | Aromatic CH (Salicylate) |

| 130.0 | Aromatic CH (Salicylate) |

| 128.5 | Aromatic CH (Benzyl) |

| 128.0 | Aromatic CH (Benzyl) |

| 119.0 | Aromatic CH (Salicylate) |

| 117.5 | Aromatic CH (Salicylate) |

| 112.5 | Aromatic C (Salicylate) |

| 66.5 | -CH₂- (Benzyl) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3000 (broad) | O-H stretch (phenolic) |

| 3100-3000 | C-H stretch (aromatic) |

| 1730 | C=O stretch (ester) |

| 1610, 1585, 1485 | C=C stretch (aromatic) |

| 1250 | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns.

| m/z | Fragment |

| 228 | [M]⁺ (Molecular ion) |

| 121 | [M - C₇H₅O₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | [C₅H₅]⁺ |

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the Fischer esterification of salicylic acid with benzyl alcohol.[2]

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from salicylic acid and benzyl alcohol using sulfuric acid as a catalyst.

Materials:

-

Salicylic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid

-

Toluene

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add salicylic acid (13.8 g, 0.1 mol), benzyl alcohol (13.0 g, 0.12 mol), and toluene (50 mL).

-

With gentle stirring, slowly add concentrated sulfuric acid (1 mL) to the mixture.

-

Heat the reaction mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product is then purified by vacuum distillation (168-170 °C at 5 mmHg) to yield pure this compound as a colorless liquid.[5]

Biological Activities and Signaling Pathways

Recent studies have highlighted the potential of this compound as a bioactive molecule, particularly for its anti-inflammatory and nephroprotective effects.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been observed to inhibit the phosphorylation of IKK and IκBα, thereby preventing NF-κB translocation and the expression of downstream targets like iNOS and COX-2.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Nephroprotective Effects via MAPK Pathway Modulation

This compound has demonstrated protective effects against cisplatin-induced nephrotoxicity. This is achieved through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. Cisplatin-induced renal cell damage is associated with the activation of c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). This compound has been found to inhibit the phosphorylation of these key kinases, thereby reducing apoptosis and reactive oxygen species (ROS) generation in renal cells.[7]

Caption: MAPK signaling pathway in cisplatin-induced nephrotoxicity and its modulation by this compound.

Experimental Protocols for Biological Assays

Western Blot Analysis of NF-κB Pathway Inhibition

This protocol provides a method to assess the inhibitory effect of this compound on the LPS-induced activation of the NF-κB pathway in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IKK, anti-IKK, anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, and anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4 °C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system. β-actin is used as a loading control.

In Vitro Skin Absorption Assay (OECD 428)

This protocol outlines the in vitro assessment of the percutaneous absorption of this compound using a Franz diffusion cell, in accordance with OECD Test Guideline 428.[8]

Materials:

-

Franz diffusion cells

-

Excised human or porcine skin

-

This compound (radiolabeled, e.g., ¹⁴C-benzyl salicylate, is preferred for quantification)

-

Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed)

-

Formulation vehicle (e.g., ethanol, cosmetic base)

-

Syringes and needles for sampling

-

Scintillation counter (for radiolabeled compound) or HPLC-UV/MS (for non-labeled compound)

Procedure:

-

Prepare the skin membrane by removing subcutaneous fat and cutting it to the appropriate size for the Franz cell.

-

Mount the skin in the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with pre-warmed (32 °C) receptor fluid and ensure no air bubbles are trapped beneath the skin.

-

Apply a known amount of the this compound formulation to the skin surface in the donor compartment.

-

Maintain the apparatus at 32 °C to simulate physiological skin surface temperature.

-

At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect samples from the receptor fluid and replace with fresh, pre-warmed fluid.

-

At the end of the experiment, dismount the skin. Analyze the amount of this compound in the receptor fluid samples, in the different layers of the skin (stratum corneum, epidermis, dermis), and the amount remaining on the skin surface.

-

Quantify the amount of this compound in each compartment to determine the rate and extent of absorption.

Applications

This compound is a versatile compound with a range of applications.

-

Fragrance Industry: It is widely used as a fixative to prolong the scent of perfumes and as a fragrance ingredient in floral and oriental type perfumes.[2]

-

Cosmetics and Personal Care: Due to its UV-absorbing properties, it is incorporated into sunscreens and other skincare products to protect the skin and the product formulation from UV radiation.[2]

-

Pharmaceuticals: It is explored for its potential as a penetration enhancer in topical drug delivery systems.

Toxicology and Safety

This compound is generally considered safe for use in cosmetics at current concentrations.[6] However, it has been reported to be a potential skin sensitizer in some individuals, leading to allergic contact dermatitis. The International Fragrance Association (IFRA) has established standards for its use in fragrance compositions to minimize the risk of sensitization. Acute oral LD50 in rats is reported to be 2227 mg/kg.

Conclusion

This compound is a multifaceted molecule with established roles in the fragrance and cosmetic industries and emerging potential in the pharmaceutical field. Its well-defined physicochemical and spectroscopic properties, along with established synthetic routes, make it an accessible compound for further research. The elucidation of its biological activities, particularly its ability to modulate the NF-κB and MAPK signaling pathways, opens new avenues for its investigation as a potential therapeutic agent for inflammatory conditions and drug-induced nephrotoxicity. This technical guide provides a solid foundation for researchers and professionals to explore the full potential of this compound.

References

- 1. oecd.org [oecd.org]

- 2. Properties And Applications Of this compound: A Comprehensive Guide [chemicalbull.com]

- 3. This compound | C14H12O3 | CID 8363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(118-58-1) 1H NMR [m.chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. This compound(118-58-1) IR2 spectrum [chemicalbook.com]

- 8. oecd.org [oecd.org]

The Ubiquitous Presence of Benzyl Salicylate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl salicylate, a naturally occurring aromatic compound, is found in a diverse array of plant species, contributing significantly to their floral scent and playing a crucial role as a key intermediate in the biosynthesis of salicylic acid, a vital plant hormone. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, detailing its concentration in various species and tissues. Furthermore, this document outlines the intricate biosynthetic pathways involving this compound and presents comprehensive experimental protocols for its extraction, identification, and quantification from plant matrices. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding of this important plant metabolite.

Natural Occurrence of this compound in Flora

This compound is a constituent of the essential oils of numerous flowering plants, contributing to their characteristic sweet, floral, and slightly balsamic aroma. Its presence has been documented in a variety of plant families. This compound is particularly abundant in the flowers of species belonging to the Annonaceae, Oleaceae, and Caryophyllaceae families.

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly depending on the plant species, the specific plant part, geographical origin, and the extraction method employed. The following table summarizes the quantitative data on this compound content in several key plant species, primarily from their essential oils and absolutes.

| Plant Species (Common Name) | Family | Plant Part | Extraction Method | This compound Concentration (%) | Reference(s) |

| Cananga odorata (Ylang-Ylang) | Annonaceae | Flower | Steam Distillation (various fractions) | 0.1 - 4.0 | [1][2][3] |

| Cananga odorata (Ylang-Ylang) | Annonaceae | Flower | CO2 Extract | 3.66 | [2] |

| Dianthus caryophyllus (Carnation) | Caryophyllaceae | Flower | Solvent Extraction (Absolute) | 1.5 - 7.0 | [3][4][5][6] |

| Jasminum officinale (Jasmine) | Oleaceae | Flower | Solvent Extraction (Absolute) | 0.15 - 0.2 | [3][7] |

| Jasminum grandiflorum (Jasmine) | Oleaceae | Flower | Solvent Extraction (Concrete/Absolute) | 0.1 - 0.17 | [3] |

| Jasminum flexile (Jasmine) | Oleaceae | Flower | Solvent Extraction (Absolute) | Main Constituent | [8] |

| Polianthes tuberosa (Tuberose) | Asparagaceae | Flower | Solvent Extraction (Absolute) | 3.6 | [3] |

| Hyacinthus orientalis (Hyacinth) | Asparagaceae | Flower | Solvent Extraction (Absolute) | 0.2 | [3] |

| Vachellia farnesiana (Cassie) | Fabaceae | Flower | Solvent Extraction (Absolute) | 0.03 | [3] |

| Syzygium aromaticum (Clove) | Myrtaceae | Bud | Essential Oil | Detected (not quantified) | [9] |

Biosynthesis and Physiological Role

Recent scientific discoveries have elucidated the crucial role of this compound as a key intermediate in a conserved pathway for salicylic acid (SA) biosynthesis in a wide range of seed plants.[1] This pathway, distinct from the well-characterized isochorismate pathway in Arabidopsis thaliana, proceeds from benzoyl-CoA.

The biosynthesis involves a three-step enzymatic process:

-

Formation of Benzyl Benzoate: Benzoyl-CoA:benzyl alcohol benzoyl transferase (BEBT) catalyzes the condensation of benzoyl-CoA and benzyl alcohol to produce benzyl benzoate.[10]

-

Hydroxylation to this compound: Benzyl benzoate is then hydroxylated by benzyl benzoate oxidase (BBO), a cytochrome P450 enzyme, to form this compound.[7][10]

-

Release of Salicylic Acid: Finally, this compound hydrolase (BSH), a carboxylesterase, cleaves this compound to release free salicylic acid.[7][10]

This pathway highlights the central role of this compound in plant defense signaling, as salicylic acid is a critical hormone in activating immune responses against pathogens.[1][7]

Signaling Pathway Diagram

Caption: Salicylic Acid Biosynthesis Pathway via this compound.

Experimental Protocols

The accurate extraction and quantification of this compound from plant matrices are crucial for research and quality control. The following sections detail common methodologies.

Extraction of this compound from Plant Material

The choice of extraction method depends on the nature of the plant material and the research objectives.

This method is suitable for extracting less volatile compounds from fresh plant materials, such as flowers.

Protocol:

-

Maceration: Submerge fresh, finely chopped plant material (e.g., flower petals) in a non-polar solvent such as hexane or petroleum ether in a sealed container.[5] The ratio of plant material to solvent is typically 1:3 (w/v).

-

Extraction: Allow the mixture to stand at room temperature for at least 12-24 hours with periodic agitation.[5] This process is often repeated two to three times with fresh solvent to ensure complete extraction.

-

Filtration and Concentration: Combine the solvent extracts, filter through a suitable filter medium (e.g., Whatman No. 1 filter paper) to remove solid plant debris, and dry the filtrate over anhydrous sodium sulfate.

-

Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the "concrete."

-

Absolute Preparation: Dissolve the concrete in ethanol to precipitate waxes and other non-polar compounds. Chill the solution to further precipitate waxes, followed by filtration.

-

Final Concentration: Remove the ethanol under reduced pressure to obtain the "absolute," which is a concentrated form of the plant's aromatic compounds, including this compound.

HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds in the headspace above a sample.

Protocol:

-

Sample Preparation: Place a known amount of fresh or dried plant material into a headspace vial.[10]

-

Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 60 minutes) to allow volatile compounds to equilibrate in the headspace.[10]

-

Extraction: Expose an SPME fiber (e.g., PDMS/DVB/Carboxen) to the headspace of the vial for a defined period to adsorb the volatile analytes.[10]

-

Desorption and Analysis: Retract the fiber and insert it directly into the injection port of a gas chromatograph for thermal desorption and subsequent analysis.[10]

Quantification of this compound

Chromatographic techniques are the methods of choice for the separation and quantification of this compound.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Sample Preparation:

-

Dilute the essential oil or absolute in a suitable volatile organic solvent (e.g., dichloromethane, hexane, or methanol) to a concentration of approximately 10 µg/mL.[11]

-

If the sample contains particulate matter, centrifuge or filter it before transferring to a GC vial.[11]

GC-MS Conditions:

-

Injector: Split/splitless injector, with an injection volume of 1 µL.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a ramp up to a final temperature of around 280°C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass range can be set from 35 to 750 amu.

-

Identification: Identification of this compound is based on the comparison of its retention time and mass spectrum with that of a pure standard.

-

Quantification: Quantification is typically achieved by creating a calibration curve with standard solutions of this compound of known concentrations.

HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds.

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile.

-

Filter the sample solution through a 0.45 µm membrane filter before injection.

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[12] A common mobile phase composition is a mixture of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 304 nm).

-

Quantification: Similar to GC-MS, quantification is performed using a calibration curve generated from standard solutions of this compound.

Experimental Workflow Diagram

Caption: General workflow for the extraction and analysis of this compound.

Conclusion

This compound is a naturally occurring compound of significant interest due to its pleasant fragrance and its pivotal role in plant biochemistry. This guide has provided a comprehensive overview of its natural sources, with quantitative data highlighting its prevalence in commercially important aromatic plants. The elucidation of its role as a precursor to salicylic acid opens new avenues for research in plant defense mechanisms. The detailed experimental protocols for extraction and quantification using modern analytical techniques such as GC-MS and HPLC serve as a valuable resource for researchers and industry professionals, enabling accurate and reproducible analysis of this important plant metabolite. This knowledge is fundamental for applications in the fragrance and pharmaceutical industries, as well as for advancing our understanding of plant biology.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uoguelph.ca [uoguelph.ca]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of Benzyl Salicylate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing benzyl salicylate, a widely used compound in the fragrance, cosmetic, and pharmaceutical industries. The focus is on esterification and related reactions, offering detailed experimental protocols, comparative data, and mechanistic insights to aid in research, development, and process optimization.

Introduction

This compound (C₁₄H₁₂O₃) is the ester formed from benzyl alcohol and salicylic acid. It is valued for its mild, sweet, floral, and slightly balsamic aroma, which has led to its extensive use as a fragrance component and fixative in perfumes and cosmetics.[1][2] Furthermore, its ability to absorb UV light makes it a functional ingredient in sunscreens and other personal care products.[1] This guide explores the three principal methods for its chemical synthesis: Fischer-Speier esterification, phase-transfer catalyzed esterification, and transesterification. Each method is presented with detailed experimental procedures, quantitative data, and reaction pathway visualizations to provide a thorough understanding of the underlying chemistry and practical considerations.

Synthetic Routes and Mechanisms

The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of method often depends on factors such as starting material availability and cost, desired yield and purity, reaction conditions, and environmental considerations.

Fischer-Speier Esterification

This classical method involves the direct acid-catalyzed reaction between salicylic acid and benzyl alcohol. The reaction is reversible and typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed at a reasonable rate.[1] To drive the equilibrium towards the product, an excess of one reactant (usually the less expensive one) is used, and the water produced as a byproduct is continuously removed, often through azeotropic distillation with a solvent like xylene.[3]

Reaction Scheme:

Salicylic Acid + Benzyl Alcohol ⇌ this compound + Water

Reaction Mechanism:

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.

Caption: Fischer-Speier Esterification Pathway.

Phase-Transfer Catalyzed (PTC) Esterification

This highly efficient method involves the reaction of a salicylate salt, typically sodium salicylate, with a benzyl halide, such as benzyl chloride. The reaction is facilitated by a phase-transfer catalyst, which transports the salicylate anion from the solid or aqueous phase to the organic phase where it can react with the benzyl chloride. This method often results in high yields under milder conditions compared to Fischer esterification.[4]

Reaction Scheme:

Sodium Salicylate + Benzyl Chloride → this compound + Sodium Chloride

Reaction Mechanism:

The phase-transfer catalyst, often a quaternary ammonium salt (Q⁺X⁻), forms an ion pair with the salicylate anion, which is then soluble in the organic phase.

Caption: Phase-Transfer Catalysis Workflow.

Transesterification

Transesterification involves the reaction of an ester, such as methyl salicylate, with an alcohol, in this case, benzyl alcohol, in the presence of a catalyst to produce a new ester, this compound. This method is advantageous when the starting ester is readily available and the alcohol byproduct (methanol) can be easily removed to drive the reaction forward. Solid acid catalysts, such as modified zirconia, have shown to be effective for this transformation.[5]

Reaction Scheme:

Methyl Salicylate + Benzyl Alcohol ⇌ this compound + Methanol

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the three main routes discussed.

Protocol 1: Fischer-Speier Esterification with a Solid Acid Catalyst

This protocol is based on a procedure using a supported solid acid catalyst.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, combine salicylic acid (e.g., 3.6 kg), benzyl alcohol (e.g., 2.8 kg), a supported solid acid catalyst (e.g., 0.13 kg, 2 wt% of total reactants), and a water-carrying agent like xylene (e.g., 0.38 kg, 6 wt%).[3]

-

Reaction: Heat the mixture to 150°C with vigorous stirring. The water formed during the reaction will be removed azeotropically with xylene and collected in the Dean-Stark trap.[3]

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is typically continued for 30 hours or until no more water is evolved.[3]

-

Work-up: After cooling the reaction mixture, filter to recover the solid catalyst. The filtrate, containing the crude this compound, is washed with a sodium carbonate solution to remove any unreacted salicylic acid, followed by washing with water until neutral.[3]

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then remove the xylene under reduced pressure. The crude this compound is then purified by vacuum distillation.[3]

Protocol 2: Solid-Liquid Phase-Transfer Catalysis

This protocol is adapted from a patented method demonstrating high yield and purity.[2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add sodium salicylate (320.22 g, 2 mol), benzyl chloride (126.6 g, 1 mol), PEG-4000 (0.1 mol) as the phase-transfer catalyst, and potassium fluoride (0.001 mol) as a co-catalyst.[2]

-

Reaction: Heat the mixture to 150°C with stirring for 2 hours.[2]

-

Work-up: After the reaction is complete, cool the mixture and add water to partition the components. Separate the organic layer.[2]

-

Washing: Wash the organic layer once with distilled water, twice with a 5% aqueous sodium bicarbonate solution, and then twice more with distilled water.[2]

-

Purification: Dehydrate the organic layer and then perform vacuum distillation, collecting the fraction at 164-165°C under 725 Pa. This yields a colorless, transparent liquid which solidifies into white needles at low temperatures.[2]

Protocol 3: Transesterification with a Solid Acid Catalyst

This protocol is based on the use of a modified zirconia catalyst.[5]

-

Catalyst Preparation: Prepare a 6% Al₂O₃/ZrO₂ catalyst coated on a honeycomb monolith.

-

Reaction Setup: In a suitable reactor, place the catalyst. A mixture of methyl salicylate and benzyl alcohol is then passed over the catalyst.

-

Reaction Conditions: The reaction is carried out at 110°C (383 K) for 60 minutes.[5]

-

Product Collection and Purification: The product mixture is collected, and the this compound is separated from unreacted starting materials and the methanol byproduct, typically by fractional distillation.

Quantitative Data and Comparison

The efficiency of this compound synthesis varies significantly with the chosen method and reaction conditions. The following tables summarize key quantitative data from various reported procedures.

Table 1: Comparison of Fischer-Speier Esterification Conditions

| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sulfuric Acid | Salicylic Acid, Benzyl Alcohol | 100-120 | - | High | [1] |

| Supported Catalyst | Salicylic Acid, Benzyl Alcohol | 140 | 40 | - | [3] |

| Supported Catalyst | Salicylic Acid, Benzyl Alcohol | 150 | 30 | - | [3] |

| Supported Catalyst | Salicylic Acid, Benzyl Alcohol | 200 | 10 | - | [3] |

Table 2: Comparison of Phase-Transfer Catalyzed Synthesis Conditions

| Catalyst | Reactants | Temperature (°C) | Time | Yield (%) | Reference |

| Tetrabutylammonium Bromide | Sodium Salicylate, Benzyl Bromide | 70 | 1 h | >98 | [4] |

| PEG-4000 / KF | Sodium Salicylate, Benzyl Chloride | 150 | 2 h | 96.36 | [2] |

| Triethylamine / Sodium Iodide | Sodium Salicylate, Benzyl Chloride | 130-140 | 10 h | 95.1 | |

| Tetrabutylammonium Iodide | Sodium Salicylate, Benzyl Chloride | 140-150 | 1 h | 65.0 |

Table 3: Comparison of Transesterification Conditions

| Catalyst | Reactants | Temperature (°C) | Time | Conversion/Yield (%) | Reference |

| 6% Al₂O₃/ZrO₂ on Honeycomb | Methyl Salicylate, Benzyl Alcohol | 110 | 60 min | High Conversion | [5] |

| Supported Catalyst | Methyl Salicylate, Benzyl Alcohol | 90 | 40 h | - | [6] |

| Supported Catalyst | Methyl Salicylate, Benzyl Alcohol | 120 | 24 h | - | [6] |

| Supported Catalyst | Methyl Salicylate, Benzyl Alcohol | 140 | 15 h | - | [6] |

Conclusion

The synthesis of this compound can be effectively achieved through Fischer-Speier esterification, phase-transfer catalysis, and transesterification. The choice of the optimal synthetic route depends on a variety of factors including cost, scale, and environmental considerations. Phase-transfer catalysis, in particular, offers a highly efficient and high-yielding method, often under milder conditions than traditional Fischer esterification. The use of solid acid catalysts in both direct esterification and transesterification presents a greener alternative with the potential for catalyst recycling. This guide provides the necessary technical details and comparative data to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.

References

- 1. Properties And Applications Of this compound: A Comprehensive Guide [chemicalbull.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN110903186A - Process for producing this compound by using supported catalyst - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN110903185A - Production method of this compound - Google Patents [patents.google.com]

Physical properties of benzyl salicylate liquid

An In-depth Technical Guide on the Physical Properties of Benzyl Salicylate Liquid

For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of a compound is fundamental. This technical guide provides a detailed overview of the core physical characteristics of this compound liquid, a compound frequently utilized in cosmetics, fragrances, and as a UV light absorber.[1][2][3] This document presents quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a visual workflow to illustrate the logical progression of these experiments.

Core Physical Properties of this compound